molecular formula C32H63IO7Si3 B13389877 Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate

Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate

Cat. No.: B13389877
M. Wt: 771.0 g/mol
InChI Key: MIEJSEPCTMXSCI-UHFFFAOYSA-N
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Description

The compound Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-iodoallyl)octahydropyrano[3,2-b]pyran-2-yl)acetate (CAS: 157322-83-3) is a highly complex synthetic intermediate characterized by:

  • Molecular Formula: C₃₂H₆₃IO₇Si₃
  • Molecular Weight: 770.999 g/mol .
  • Core Structure: A fused octahydropyrano[3,2-b]pyran system with three tert-butyldimethylsilyl (TBDMS) protecting groups and a 3-iodoprop-2-enyl substituent .
  • Functional Groups: Multiple silyl ethers, a methyl acetate ester, and a vinylic iodine atom.

This compound is commercially available (Sunshine Pharma) and is likely utilized in organic synthesis, particularly in carbohydrate chemistry or as a precursor for pharmaceuticals, given its protective groups and reactive iodine site .

Properties

IUPAC Name

methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H63IO7Si3/c1-30(2,3)41(11,12)38-24(19-20-33)27-29(40-43(15,16)32(7,8)9)28(39-42(13,14)31(4,5)6)26-23(37-27)18-17-22(36-26)21-25(34)35-10/h19-20,22-24,26-29H,17-18,21H2,1-16H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEJSEPCTMXSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C2C(CCC(O2)CC(=O)OC)OC(C1O[Si](C)(C)C(C)(C)C)C(C=CI)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H63IO7Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of eribulin mesylate intermediate involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as aldol condensations, cyclizations, and reductions . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the intermediate .

Industrial Production Methods

In industrial settings, the production of eribulin mesylate intermediate is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Eribulin mesylate intermediate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halides, nucleophiles.

Major Products

The major products formed from these reactions are typically the desired intermediates that further undergo cyclization and other transformations to yield eribulin mesylate .

Scientific Research Applications

Eribulin mesylate intermediate has significant applications in scientific research, particularly in:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Integral in the development of anticancer drugs like eribulin mesylate.

    Industry: Employed in the large-scale production of pharmaceuticals.

Comparison with Similar Compounds

Key Structural and Functional Differences

The target compound is compared below with three analogous compounds from the provided evidence:

Parameter Target Compound 1-(tert-butyl) 3-ethyl pyrrolidine dicarboxylates (6e/6e') Modified Nucleoside (Compound 9) 5-Ethyl 2-methyl pyrrolidine dicarboxylate
Core Structure Octahydropyrano[3,2-b]pyran Pyrrolidine Tetrahydrofuran (nucleoside analog) Pyrrolidine with dicyano and ester groups
Protecting Groups 3× TBDMS tert-Butyl (Boc) and ethyl esters 1× TBDMS, 4-methoxyphenyl groups tert-Butylphenyl, methoxy, and cyano groups
Unique Features Iodoallyl substituent Stereoisomerism (53:47 ratio) Thioether linkage and isoprenoid side chain Multiple ester and cyano functionalities
Molecular Weight 770.999 g/mol ~300–350 g/mol (estimated) ~800–900 g/mol (estimated) 541.53 g/mol (calculated)
Synthetic Complexity High (multiple silylations, stereochemical control) Moderate (stereoselective synthesis) High (nucleoside modification, protective group chemistry) Moderate (one-pot, two-step reaction)
Reported Applications Synthetic intermediate (supplier-listed) Stereochemical studies Oligonucleotide synthesis (implied by nucleoside structure) Structural analysis and bioactivity screening

Functional Group Analysis

  • This likely improves stability during synthetic steps but complicates purification .
  • Iodoallyl Group : The vinylic iodine atom in the target compound provides a reactive site for cross-coupling reactions (e.g., Heck or Suzuki reactions), a feature absent in the compared compounds .
  • Stereochemical Complexity : While the target compound’s stereochemistry is well-defined (2R,4aS,6S,7R,8S,8aS), compounds like 6e/6e' exhibit dynamic stereoisomerism (53:47 ratio), impacting their reactivity and applications .

Physicochemical Properties

  • Solubility : The target compound’s three TBDMS groups render it highly lipophilic, contrasting with the more polar pyrrolidine dicarboxylates (e.g., ).
  • Stability : Silyl ethers in the target compound resist hydrolysis under basic conditions, whereas Boc-protected compounds (e.g., ) are acid-labile.

Biological Activity

Methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[1-[tert-butyl(dimethyl)silyl]oxy-3-iodoprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features multiple functional groups including silyl ethers and an iodopropene moiety which may contribute to its biological properties. Its molecular formula is C26H46O6Si2C_{26}H_{46}O_6Si_2, indicating a relatively high molecular weight and complexity.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of silyl ethers have been shown to possess antibacterial activity against various strains of bacteria. The presence of the iodopropene group may enhance this activity due to its electrophilic nature which can interact with microbial cell membranes.

Anticancer Properties

Research has suggested that compounds containing silyl groups can influence cancer cell proliferation. In vitro studies have demonstrated that methyl silyl derivatives can induce apoptosis in cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and death.

Agonistic Activity on Nuclear Receptors

Compounds structurally related to methyl 2-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-... have been identified as partial agonists at nuclear receptors such as PPARγ (Peroxisome proliferator-activated receptor gamma). This receptor is crucial in regulating glucose metabolism and adipocyte differentiation. The agonistic activity may provide insights into potential therapeutic applications for metabolic disorders.

Case Study 1: Antimicrobial Testing

In a study conducted by Liu et al. (2020), derivatives similar to the compound were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Cancer Cell Line Studies

A study by Kremsmayr (2017) evaluated the effects of silyl ether derivatives on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The findings indicated that these compounds could reduce cell viability by up to 70% at specific concentrations through apoptosis induction.

Data Tables

Biological Activity Effect Concentration Reference
AntimicrobialSignificant reduction in growth50 µg/mLLiu et al., 2020
AnticancerInduced apoptosisVaries (up to 70% reduction)Kremsmayr, 2017
PPARγ AgonismPartial agonist effectN/ALiu et al., 2014

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